molecular formula C32H50O5 B2386416 3-O-Acetyl-16alpha-hydroxytrametenolic acid CAS No. 168293-13-8

3-O-Acetyl-16alpha-hydroxytrametenolic acid

Cat. No.: B2386416
CAS No.: 168293-13-8
M. Wt: 514.747
InChI Key: SRDNLMOBFKJOSD-GXPBEYLPSA-N
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Description

3-O-Acetyl-16alpha-hydroxytrametenolic acid is a triterpene compound found in the sclerotium of Poria cocos, a type of fungus. This compound is known for its significant antioxidant and anticancer properties . It has garnered attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

Target of Action

The primary target of 3-O-Acetyl-16 alpha-hydroxytrametenolic acid is Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a molecule involved in various physiological and pathological processes.

Mode of Action

3-O-Acetyl-16 alpha-hydroxytrametenolic acid interacts with NOS in LPS-stimulated Raw264.7 cells , a type of macrophage cell line . It inhibits the production of NO and the expression of iNOS , thereby reducing the inflammatory response.

Biochemical Pathways

The compound affects the nitric oxide synthase pathway . By inhibiting the production of NO and the expression of iNOS, it disrupts the normal functioning of this pathway, leading to a decrease in inflammation.

Result of Action

The inhibition of NO production and iNOS expression by 3-O-Acetyl-16 alpha-hydroxytrametenolic acid results in anti-inflammatory effects . This can be beneficial in the treatment of conditions characterized by excessive inflammation.

Chemical Reactions Analysis

3-O-Acetyl-16alpha-hydroxytrametenolic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deacetylated forms.

Scientific Research Applications

3-O-Acetyl-16alpha-hydroxytrametenolic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

3-O-Acetyl-16alpha-hydroxytrametenolic acid can be compared with other triterpenes such as:

  • Pachymic acid
  • Poricoic acid B
  • 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid

These compounds share similar structural features and biological activities but differ in their specific functional groups and potency . For instance, while all these compounds exhibit antioxidant and anticancer properties, this compound is unique in its acetylated form, which may influence its bioavailability and efficacy.

Biological Activity

3-O-Acetyl-16alpha-hydroxytrametenolic acid (CAS: 168293-13-8) is a triterpenoid compound derived from the medicinal fungus Poria cocos. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into its biological mechanisms, pharmacological effects, and relevant research findings.

  • Molecular Formula : C₃₂H₅₀O₅
  • Molecular Weight : 514.736 g/mol
  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : 606.9 ± 55.0 °C at 760 mmHg
  • Melting Point : >300 °C

The biological activity of this compound is primarily attributed to its interactions with various cellular pathways:

  • Cytotoxic Effects : Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including acute monocytic leukemia (THP-1) and non-small cell lung cancer (A549) cells. The cytotoxic mechanism may involve the induction of apoptosis and inhibition of cell proliferation through modulation of apoptotic pathways and cell cycle regulation .
  • Neuroprotective Effects : Research indicates that this triterpene can enhance serotonin (5-HT) levels while reducing glutamate (GLU) levels in the hippocampus, suggesting potential antidepressant-like effects. It has been shown to reverse behavioral deficits in animal models subjected to chronic unpredictable mild stress (CUMS) by regulating the hypothalamic-pituitary-adrenal (HPA) axis .
  • Anti-inflammatory Properties : The compound has been noted to decrease serum levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, indicating its potential role in modulating inflammatory responses .

Table 1: Summary of Biological Activities

Activity Effect Cell Line/Model Reference
CytotoxicityInduces apoptosisTHP-1, A549
NeuroprotectionEnhances serotonin levelsCUMS rat model
Anti-inflammatoryReduces IL-1β, IL-6, TNF-α levelsSerum from treated rats

Case Studies

  • Cytotoxicity Assessment :
    A study assessed the cytotoxic effects of this compound on the THP-1 cell line, revealing an IC₅₀ value indicative of potent anti-cancer activity. The compound was found to disrupt mitochondrial function, leading to increased apoptosis markers such as cleaved caspase-3 and PARP.
  • Behavioral Studies in Animal Models :
    In a CUMS-induced depression model, administration of this triterpene significantly improved behavioral outcomes such as sugar preference and reduced immobility time in forced swim tests, suggesting its potential as an antidepressant .

Properties

IUPAC Name

(2R)-2-[(3S,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O5/c1-19(2)10-9-11-21(28(35)36)27-24(34)18-32(8)23-12-13-25-29(4,5)26(37-20(3)33)15-16-30(25,6)22(23)14-17-31(27,32)7/h10,21,24-27,34H,9,11-18H2,1-8H3,(H,35,36)/t21-,24-,25?,26+,27+,30-,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDNLMOBFKJOSD-COLBUHOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501346618
Record name 3-O-Acetyl-16alpha-hydroxytrametenolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168293-13-8
Record name 3-O-Acetyl-16alpha-hydroxytrametenolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168293138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-Acetyl-16alpha-hydroxytrametenolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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